![molecular formula C13H8Cl2FNO B174789 N-(3,4-dichlorophenyl)-4-fluorobenzamide CAS No. 102587-42-8](/img/structure/B174789.png)
N-(3,4-dichlorophenyl)-4-fluorobenzamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-fluorobenzamide, also known as DCFB, is a chemical compound with the molecular formula C13H8Cl2FNO. It is a white to off-white crystalline powder and is commonly used in scientific research as a pharmacological tool to investigate the mechanism of action of various drugs.
Mechanism of Action
N-(3,4-dichlorophenyl)-4-fluorobenzamide inhibits the UPR by binding to the ER chaperone protein BiP/GRP78. BiP/GRP78 is a key regulator of the UPR and is responsible for sensing the accumulation of unfolded or misfolded proteins in the ER. N-(3,4-dichlorophenyl)-4-fluorobenzamide binding to BiP/GRP78 prevents its interaction with the UPR transmembrane sensors, leading to the inhibition of the UPR.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and improve glucose tolerance in a mouse model of type 2 diabetes. N-(3,4-dichlorophenyl)-4-fluorobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-4-fluorobenzamide is a potent and selective inhibitor of the UPR and has been widely used in scientific research to investigate the role of the UPR in various diseases. Its advantages include its high potency, selectivity, and ease of use. However, its limitations include its potential off-target effects and the need for careful dose selection to avoid toxicity.
Future Directions
There are several future directions for the use of N-(3,4-dichlorophenyl)-4-fluorobenzamide in scientific research. One direction is to investigate the role of the UPR in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and metabolic disorders. Another direction is to develop new drugs that target the UPR as a therapeutic strategy for these diseases. Additionally, the development of new methods for the synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzamide and its analogs may lead to the discovery of new pharmacological tools for investigating the UPR.
Scientific Research Applications
DCF is commonly used in scientific research as a pharmacological tool to investigate the mechanism of action of various drugs. It is a selective and potent inhibitor of the endoplasmic reticulum (ER) stress-induced unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of unfolded or misfolded proteins in the ER. N-(3,4-dichlorophenyl)-4-fluorobenzamide has been used to investigate the role of the UPR in various diseases such as cancer, neurodegenerative diseases, and metabolic disorders.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYXLDMADGPCLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-fluorobenzamide |
Synthesis routes and methods
Procedure details
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